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molecular formula C12H11F3N2O B8440971 1-(4-methoxybenzyl)-3-(trifluoromethyl)-1H-pyrazole

1-(4-methoxybenzyl)-3-(trifluoromethyl)-1H-pyrazole

Cat. No. B8440971
M. Wt: 256.22 g/mol
InChI Key: BXAMHEZJJWYFDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08946204B2

Procedure details

NaH (33.08 g (19.85 mol, 60%) was washed with n-hexane, then dry DMF (500 mL) was added drop wise under N2 atmosphere and the mixture was stirred well. A solution of 3-(trifluoromethyl)-1H-pyrazole (75 g, 0.55 mol) in DMF (125 mL) was added drop wise under N2 atmosphere. Then a solution of 4-methoxylbenzyl chloride (86.3 g, 0.55 mol) in DMF (125 mL) was added drop wise and the overall reaction mixture was allowed to stir for 12 h at room temperature. Progress of the reaction was monitored by TLC (10% ethyl acetate/hexane, Rf˜0.4). On completion of the reaction, the reaction contents were poured into ice water (500 mL) and the product was extracted with ethyl acetate (2×400 mL). The ethyl acetate layer was washed with 2N HCl (2×200 ml). Then the contents were dried over sodium sulfate and concentrated under reduced pressure. The obtained crude product was purified by CC with 10% ethyl acetate/n-hexane to yield 1-(4-methoxybenzyl)-3-(trifluoromethyl)-1H-pyrazole as a brown colored liquid (98 g, 70%).
Quantity
75 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
86.3 g
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
solvent
Reaction Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:9])([F:8])[C:3]1[CH:7]=[CH:6][NH:5][N:4]=1.N#N.[O:12]([C:14]1[CH:21]=[CH:20][C:17]([CH2:18]Cl)=[CH:16][CH:15]=1)[CH3:13].C(OCC)(=O)C.CCCCCC>CN(C=O)C>[CH3:13][O:12][C:14]1[CH:21]=[CH:20][C:17]([CH2:18][N:5]2[CH:6]=[CH:7][C:3]([C:2]([F:9])([F:8])[F:1])=[N:4]2)=[CH:16][CH:15]=1 |f:3.4|

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
FC(C1=NNC=C1)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
125 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
86.3 g
Type
reactant
Smiles
O(C)C1=CC=C(CCl)C=C1
Name
Quantity
125 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.CCCCCC
Step Four
Name
ice water
Quantity
500 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred well
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
NaH (33.08 g (19.85 mol, 60%) was washed with n-hexane
ADDITION
Type
ADDITION
Details
dry DMF (500 mL) was added drop wise under N2 atmosphere
STIRRING
Type
STIRRING
Details
to stir for 12 h at room temperature
Duration
12 h
CUSTOM
Type
CUSTOM
Details
On completion of the reaction
CUSTOM
Type
CUSTOM
Details
the reaction contents
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ethyl acetate (2×400 mL)
WASH
Type
WASH
Details
The ethyl acetate layer was washed with 2N HCl (2×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Then the contents were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained crude product
CUSTOM
Type
CUSTOM
Details
was purified by CC with 10% ethyl acetate/n-hexane

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(CN2N=C(C=C2)C(F)(F)F)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 98 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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